molecular formula C25H15Cl2F3N4O2S B2873282 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536714-02-0

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No. B2873282
CAS RN: 536714-02-0
M. Wt: 563.38
InChI Key: BVLRRJSVUVZCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H15Cl2F3N4O2S and its molecular weight is 563.38. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Interactions

The structural elucidation of similar compounds reveals insights into their molecular geometry and intermolecular interactions, which are crucial for understanding their reactivity and potential applications. For instance, compounds showcasing intricate intermolecular hydrogen bonding and π interactions, leading to 3-D arrays, suggest a significant potential for designing complex molecular architectures (Boechat et al., 2011).

Potential Biological Activities

Several studies have highlighted the synthesis and evaluation of derivatives with notable in vitro biological properties, such as antiplasmodial activity, suggesting a route for the development of new therapeutic agents. One study, for example, prepared novel compounds and evaluated them for potential in vitro antiplasmodial properties, revealing the necessity of specific substituents for biological activity (Mphahlele et al., 2017).

Antioxidant and Antimicrobial Applications

The synthesis of novel derivatives and their evaluation for antioxidant and antimicrobial activities have been a significant area of interest. Research shows that certain derivatives exhibit considerable antioxidant activity, providing a foundation for developing new antioxidant agents (Gopi & Dhanaraju, 2020). Additionally, synthesized acetamide derivatives have demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).

Drug Development and Synthesis Strategies

The development of new synthetic methodologies for such compounds also contributes to drug discovery and development efforts. For example, the creation of thiazolidinone and acetidinone derivatives and their screening for antimicrobial activity against different microorganisms highlight the versatility of these compounds in drug development (Mistry et al., 2009).

properties

IUPAC Name

2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15Cl2F3N4O2S/c26-14-4-3-5-15(11-14)34-23(36)22-21(16-6-1-2-7-18(16)32-22)33-24(34)37-12-20(35)31-19-10-13(25(28,29)30)8-9-17(19)27/h1-11,32H,12H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLRRJSVUVZCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15Cl2F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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